N-(3-Fluorophenyl)-1,3-propanesultam
Overview
Description
N-(3-Fluorophenyl)-1,3-propanesultam, also known as 3-FPMS, is a synthetic compound that has been widely used in both academic and industrial research. It is a type of sulfonamide and is commonly used in laboratory experiments due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Reactions N-(3-Fluorophenyl)-1,3-propanesultam is involved in various synthetic approaches and reactions. It has been used in palladium-catalyzed cross-coupling with aryl halides, demonstrating superior yield, rate, and substrate scope compared to its copper-catalyzed counterparts (Steinhuebel et al., 2004). Additionally, the compound is an integral part of synthesizing 1,3-propanesultams, serving as a key component in intramolecular condensation, sulfonylation, alkylation, and other organic reactions (Popova & Dobrydnev, 2017).
N-Fluoro Compounds in Organic Synthesis N-(3-Fluorophenyl)-1,3-propanesultam, as an N-fluoro compound, plays a significant role in organic synthesis. It's part of a class of compounds utilized for their fluorinating properties, influencing the synthesis and application of various organic compounds. The structural diversity of these compounds, including N-fluoro sultams, facilitates a wide range of fluorination activities, making them pivotal in organic synthesis (Furin & Fainzil’berg, 2000).
Applications in Material Science
Polymer and Membrane Development The compound is instrumental in the development of novel polymers and membranes, particularly in the context of fuel cell technology. Research has demonstrated its utility in synthesizing sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole polymers, which exhibit excellent thermal, dimensional, and oxidative stability, alongside notable proton conductivity. This makes them suitable as proton exchange membranes for PEMFCs at medium-high temperatures (Jingmei Xu et al., 2013). Moreover, it is a key component in developing sulfonated block copolymers with fluorenyl groups, showcasing high proton conductivity and mechanical properties favorable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Biomedical Applications
AMPA Receptor Ligands In the biomedical field, N-(3-Fluorophenyl)-1,3-propanesultam derivatives have been explored as AMPA receptor ligands. A fluorine-18-labelled potentiator of AMPA receptors was synthesized as a potential radiotracer for cerebral imaging with positron emission tomography, although its high non-specific binding indicated challenges for in vivo imaging (Kronenberg et al., 2007).
Fluorination and Chemical Stability
Development of N-F Fluorinating Agents N-(3-Fluorophenyl)-1,3-propanesultam is part of the significant development of N-F fluorinating agents, with applications in various research areas due to the unique properties of fluorine. These compounds are noted for their easy handling and diverse structures, facilitating a broad range of reactions and contributing to advancements in fluorination techniques (Umemoto, Yang, & Hammond, 2021).
properties
IUPAC Name |
2-(3-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZNNUKOGJZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluorophenyl)-1,3-propanesultam |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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